![molecular formula C19H21Br2N B1436062 3,6-Dibromo-9-heptyl-9H-carbazole CAS No. 1103535-99-4](/img/structure/B1436062.png)
3,6-Dibromo-9-heptyl-9H-carbazole
Overview
Description
Scientific Research Applications
Organic Semiconductors
3,6-Dibromo-9-heptyl-9H-carbazole: is used as a building block in the preparation of organic semiconducting materials. These materials are crucial for the development of solar cells and OLEDs (Organic Light Emitting Diodes). The dibromo-substituted carbazole serves as a monomer that can be polymerized or used in small molecules to create semiconducting layers with desirable electronic properties .
Lithiation Studies
This compound has been studied for its reactivity in lithiation reactions. Lithiation of 3,6-dibromocarbazole with n-butyllithium has been explored, which is a fundamental step in the synthesis of more complex organic molecules. This process is essential for creating new compounds with potential applications in various fields, including pharmaceuticals and materials science .
Polymer Integration
Due to its structural adaptability, 3,6-Dibromo-9-heptyl-9H-carbazole is an outstanding candidate for integration into polymers. It possesses improved stability and triplet energy, making it suitable for creating high-performance polymeric materials .
OLED Material Development
The compound’s utility in OLED material development is significant due to its electronic properties. It can be used to synthesize materials that emit light when an electric current is applied, which is the fundamental principle behind OLED technology .
Photovoltaic Applications
In photovoltaics, 3,6-Dibromo-9-heptyl-9H-carbazole can contribute to the development of new types of organic solar cells. These solar cells have the potential to be more flexible and less expensive than traditional silicon-based solar cells .
Advanced Research Building Blocks
As a building block in advanced research, this compound is used to create various derivatives that can be tested for different electronic and photonic properties. This versatility makes it valuable for exploring new frontiers in scientific research .
Safety and Hazards
The safety data sheet for “3,6-Dibromo-9-heptyl-9H-carbazole” indicates that it may cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
properties
IUPAC Name |
3,6-dibromo-9-heptylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-9-7-14(20)12-16(18)17-13-15(21)8-10-19(17)22/h7-10,12-13H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRIORAMBSBROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-9-heptyl-9H-carbazole | |
CAS RN |
1103535-99-4 | |
Record name | 3,6-Dibromo-9-heptyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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